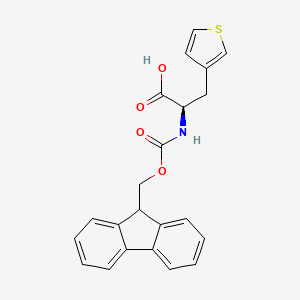

Fmoc-D-3-thienylalanine

Vue d'ensemble

Description

Fmoc-D-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

FMOC-D-3-THIENYLALANINE, also known as this compound or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino groups of these peptides and proteins .

Mode of Action

The mode of action of this compound involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .

Result of Action

The result of this compound’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-D-3-thienylalanine plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage

Cellular Effects

Given its role as an ergogenic supplement, it may influence cell function by affecting energy metabolism and stress response

Molecular Mechanism

It is known to be involved in the secretion of anabolic hormones and the supply of fuel during exercise

Activité Biologique

Fmoc-D-3-thienylalanine (Fmoc-D-3TA) is an unnatural amino acid that has garnered interest for its potential biological activities, particularly in the context of peptide synthesis and pharmacological applications. This compound is characterized by the presence of a thienyl group, which enhances its interaction with biological targets. Below, we explore its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C22H19NO4S

- CAS Number : 220497-90-5

- Purity : ≥95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C upon receipt, aliquoting is necessary .

1. Anticancer Activity

Recent studies have demonstrated that this compound can be incorporated into peptides that exhibit significant anticancer properties. For instance, when substituted into peptide sequences targeting cyclin-dependent kinases (CDKs), it has shown promising binding affinities, suggesting potential as a therapeutic agent against cancer. In a fluorescence polarization assay, Fmoc-D-3TA exhibited an IC50 of 0.18 µM for CDK2A and 1.67 µM for CDK4D, indicating its effectiveness in inhibiting these critical enzymes involved in cell cycle regulation .

2. Antimicrobial Properties

In the context of antimicrobial peptides (AMPs), this compound has been evaluated for its stability and activity against various pathogens. A study indicated that peptides incorporating D-amino acids, including thienylalanine, displayed improved stability against proteolytic degradation while maintaining antimicrobial activity. This suggests that Fmoc-D-3TA could be a valuable component in the design of new AMPs with enhanced bioavailability and effectiveness against resistant strains .

The biological activity of this compound appears to be linked to its ability to modulate protein-protein interactions and influence signaling pathways. For example:

- Keap1-Nrf2 Interaction : Fmoc-D-3TA has been investigated as a noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction, which plays a crucial role in cellular defense against oxidative stress. Modifications in the amino acid sequence can significantly alter binding affinities and therapeutic potential .

Case Study 1: Anticancer Peptide Development

In a study focused on developing peptides for cancer therapy, this compound was integrated into peptide analogs targeting CDK2A and CDK4D. The results showed that these analogs not only retained their binding efficacy but also exhibited enhanced selectivity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies.

Case Study 2: Antimicrobial Peptide Optimization

Another study evaluated various derivatives of antimicrobial peptides where this compound was used to replace L-amino acids. The modified peptides demonstrated increased resistance to enzymatic degradation while retaining or enhancing their antimicrobial properties in vitro, suggesting a pathway for developing more effective AMPs .

Comparative Analysis of Biological Activities

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 0.18 (CDK2A) | Anticancer | Effective against cell cycle regulators |

| This compound | Varies | Antimicrobial | Enhanced stability and activity in AMPs |

| Other Amino Acids | Varies | Various | Comparison shows thienylalanine's superior properties |

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-D-3-thienylalanine serves as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. The incorporation of D-amino acids, such as this compound, can enhance the stability of peptides against proteolytic degradation, making them more suitable for therapeutic applications .

Key Benefits:

- Enhanced Stability: D-amino acid substitutions improve resistance to proteases, prolonging peptide lifespan in biological systems.

- Selective Synthesis: The Fmoc group enables efficient solid-phase peptide synthesis (SPPS), allowing for the construction of diverse peptide libraries.

Drug Development

This compound has been utilized in developing novel therapeutic agents, particularly in the context of antimicrobial peptides (AMPs). Studies have shown that substituting L-amino acids with D-amino acids can significantly enhance the stability and efficacy of AMPs against bacterial infections .

Case Study:

- A study demonstrated that D-amino acid-modified AMPs exhibited improved stability in the presence of proteolytic enzymes, suggesting potential for use in drug formulations aimed at combating resistant bacterial strains .

Tissue Engineering

Hydrogels formed from this compound exhibit properties conducive to tissue engineering applications. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration .

Properties:

- Biocompatibility: Hydrogels made from this compound are compatible with mammalian cells.

- Self-Healing Characteristics: These materials can recover from deformation, making them suitable for dynamic biological environments.

Hydrogel Formation

This compound is a key component in the formation of self-supporting hydrogels. These hydrogels have applications in drug delivery systems due to their ability to encapsulate and release therapeutic agents in a controlled manner .

Applications:

- Drug Delivery: The hydrogels can be engineered to release drugs at specific rates, enhancing therapeutic efficacy.

- Wound Healing: Due to their biocompatibility and ability to maintain a moist environment, these hydrogels are being explored for use in wound dressings.

Catalysis and Nanotechnology

Recent research has indicated that this compound-based materials can act as nanoreactors for chemical reactions. The unique properties of these compounds allow them to facilitate reactions under mild conditions, which is beneficial for green chemistry applications .

Examples:

- Metal Nanoparticle Synthesis: this compound can stabilize metal nanoparticles, which are used as catalysts in various chemical reactions.

Comparative Data Table

The following table summarizes the applications and properties of this compound compared to other common amino acids used in peptide synthesis:

| Property/Application | This compound | L-Amino Acids | D-Amino Acids |

|---|---|---|---|

| Stability against proteases | High | Moderate | High |

| Biocompatibility | Excellent | Good | Good |

| Self-healing properties | Yes | No | No |

| Hydrogel formation | Yes | Limited | Limited |

| Antimicrobial activity | Yes | Variable | Enhanced |

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the free α-amino group for peptide elongation. Common deprotection reagents and their mechanisms include:

Key Observations :

- Deprotection rates depend on solvent polarity (faster in DMF/NMP than dichloromethane) .

- DBF byproduct absorption at 301 nm enables real-time UV monitoring of reaction completion .

Peptide Bond Formation

The carboxylic acid group of Fmoc-D-3-thienylalanine is activated for coupling to the N-terminus of growing peptide chains. Common activation strategies:

Side Reactions :

- Thienyl sulfur may participate in oxidation under harsh conditions, though the 3-thienyl group is generally stable in Fmoc-SPPS .

- Racemization is minimal (<1%) due to the D-configuration and steric protection by the Fmoc group .

Synthetic Preparation

This compound is synthesized via Fmoc protection of D-3-(3-thienyl)alanine:

- Substrate : D-3-(3-Thienyl)alanine dissolved in anhydrous DMF.

- Reagents : Fmoc-Cl (1.2 eq) and N-methylmorpholine (2 eq) at 0°C.

- Reaction : Stirred for 4–6 h under argon.

- Workup : Precipitation in cold ether, followed by HPLC purification (≥95% purity).

Key Parameters :

Stability and Reactivity

- Thermal Stability : Decomposes at 184°C (melting point) .

- Solubility : Soluble in DMF, NMP, and DCM; sparingly soluble in water .

- Acid Sensitivity : Stable under TFA cleavage conditions (used for resin cleavage in SPPS) .

- Light Sensitivity : The Fmoc group fluoresces under UV light (λ_ex = 265 nm), aiding reaction monitoring .

Challenges and Mitigations

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.